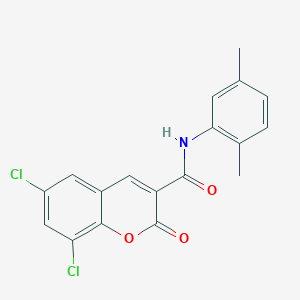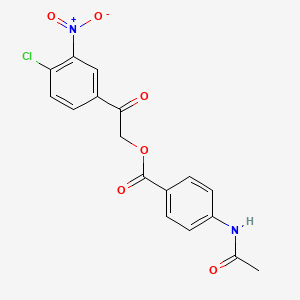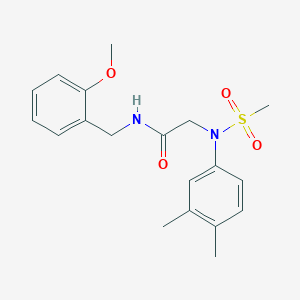
6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DCDC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the progression of cancer and inflammation. 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of prostaglandins that promote inflammation and cancer progression. 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and suppress the growth and metastasis of tumors. 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. Moreover, 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages over other compounds used in medicinal chemistry research. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide also has some limitations for lab experiments. It is highly sensitive to light and air, and it has a short half-life in biological systems. Moreover, 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its full therapeutic potential. Some of the future directions for research on 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide include:
1. Investigating the pharmacokinetics and pharmacodynamics of 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in vivo to optimize its dosing regimen and reduce toxicity.
2. Developing novel formulations of 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide to improve its stability, bioavailability, and targeted delivery to specific tissues.
3. Conducting clinical trials to evaluate the safety and efficacy of 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in humans for the treatment of cancer, inflammation, and neurodegenerative disorders.
4. Exploring the potential of 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide as a diagnostic tool for cancer detection, either alone or in combination with other imaging modalities.
5. Studying the molecular mechanisms underlying the anticancer and anti-inflammatory effects of 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide to identify novel drug targets and develop more potent derivatives.
In conclusion, 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits potent anticancer, anti-inflammatory, and analgesic activities, and has shown promising results in preclinical studies. Further research is needed to explore its full therapeutic potential and optimize its use in clinical settings.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic activities. 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, 6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential as a diagnostic tool for cancer detection.
Eigenschaften
IUPAC Name |
6,8-dichloro-N-(2,5-dimethylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-9-3-4-10(2)15(5-9)21-17(22)13-7-11-6-12(19)8-14(20)16(11)24-18(13)23/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKZIYQWESVIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3676835.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3676841.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676845.png)

![4-methyl-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3676861.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676865.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3676873.png)

![4-ethoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3676881.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676887.png)
![N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676891.png)
![3-[(4-chlorophenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B3676897.png)
![2-methyl-3-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3676911.png)
